molecular formula C9H12N2O3 B13656147 2-Amino-3,4-dimethoxybenzamide

2-Amino-3,4-dimethoxybenzamide

Cat. No.: B13656147
M. Wt: 196.20 g/mol
InChI Key: WDJVHPVTQAHQDG-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethoxybenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound, characterized by its amino and methoxy functional groups, has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with ammonia or an amine derivative. The process can be catalyzed by using a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include heating the mixture to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dimethoxybenzamide involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial effects are likely due to the disruption of bacterial cell walls and inhibition of essential enzymes. The anti-inflammatory and anticancer activities may involve modulation of signaling pathways and inhibition of specific molecular targets .

Comparison with Similar Compounds

    2-Amino-4,5-dimethoxybenzamide: Similar structure but different position of methoxy groups.

    3,4-Dimethoxybenzamide: Lacks the amino group.

    2,3-Dimethoxybenzamide: Different position of methoxy groups.

Uniqueness: 2-Amino-3,4-dimethoxybenzamide stands out due to its unique combination of amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-amino-3,4-dimethoxybenzamide

InChI

InChI=1S/C9H12N2O3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,10H2,1-2H3,(H2,11,12)

InChI Key

WDJVHPVTQAHQDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N)N)OC

Origin of Product

United States

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